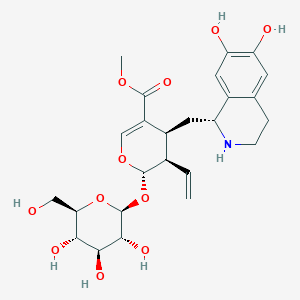
Deacetylipecoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deacetylipecoside is an isoquinoline alkaloid consisting of beta-D-glucose having a (2S,3R,4S)-3-ethenyl-4-{[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolinium-1-yl]methyl}-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-2-yl group attached at the anomeric centre. It is an isoquinoline alkaloid, a beta-D-glucoside and a methyl ester. It is a conjugate base of a this compound(1+).
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
-
Biosynthetic Pathways
- Deacetylipecoside serves as a precursor in the biosynthesis of important alkaloids. It is involved in the metabolic pathways that lead to the production of therapeutic compounds, particularly in the context of ipecac alkaloids .
- The enzyme responsible for its synthesis, this compound synthase, has been characterized for its substrate specificity and optimal conditions for activity. This knowledge is essential for understanding how to manipulate these pathways for enhanced production of desired compounds .
-
Pharmacological Studies
- Research indicates that this compound exhibits significant biological activity, including potential anticancer properties. Studies have shown that derivatives of this compound can disrupt microtubule formation, which is crucial in cancer cell proliferation .
- Its derivatives have been evaluated for their inhibitory effects on various enzymes, including phosphodiesterase 5, which is relevant in treating erectile dysfunction and pulmonary hypertension .
-
Enzyme Activity and Kinetics
- The kinetic parameters of this compound synthase have been studied, revealing its high substrate specificity towards dopamine. The enzyme demonstrates a low Km value (0.7 mM) for dopamine, indicating a strong affinity for this substrate .
- A comparative analysis of various glucosides shows that this compound has superior catalytic efficiency relative to other related compounds, making it a valuable target for further research into its enzymatic transformations .
Case Study 1: Anticancer Activity
A study explored the antiproliferative effects of this compound derivatives on cancer cell lines. Results indicated that certain modifications to the this compound structure significantly enhanced its activity against MOLT-3 cell lines, suggesting potential therapeutic applications in oncology.
Case Study 2: Enzyme Characterization
Research focusing on the purification and characterization of this compound synthase revealed insights into its enzymatic mechanism and substrate interactions. This study emphasized the importance of understanding enzyme kinetics to optimize biosynthetic pathways for pharmaceutical production.
Table 1: Kinetic Parameters of this compound Synthase
| Substrate | Km (mM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (s⁻¹/mM) | Relative Efficiency (%) |
|---|---|---|---|---|---|
| N-Deacetylipecoside | 0.32 | 25,577 | 28.2 | 88.1 | 100 |
| N-Deacetylisoipecoside | 5.8 | 78,190 | 86.3 | 14.9 | 16.9 |
| 6-O-Methyl-N-deacetylipecoside | 0.39 | 28,157 | 31.1 | 79.7 | 90.5 |
This table illustrates the catalytic efficiency of various substrates related to this compound synthase, highlighting the compound's superior performance compared to its analogs.
Eigenschaften
Molekularformel |
C25H33NO11 |
|---|---|
Molekulargewicht |
523.5 g/mol |
IUPAC-Name |
methyl (2S,3R,4S)-4-[[(1R)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |
InChI |
InChI=1S/C25H33NO11/c1-3-12-14(7-16-13-8-18(29)17(28)6-11(13)4-5-26-16)15(23(33)34-2)10-35-24(12)37-25-22(32)21(31)20(30)19(9-27)36-25/h3,6,8,10,12,14,16,19-22,24-32H,1,4-5,7,9H2,2H3/t12-,14+,16-,19-,20-,21+,22-,24+,25+/m1/s1 |
InChI-Schlüssel |
MTAVTRZTGFLKSC-MDXCLUIBSA-N |
SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@@H]2C3=CC(=C(C=C3CCN2)O)O)C=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C(C1CC2C3=CC(=C(C=C3CCN2)O)O)C=C)OC4C(C(C(C(O4)CO)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















